N-cyclohexylcyclohexanamine;(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxypiperidine-3-carboxylic acid
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Overview
Description
N-cyclohexylcyclohexanamine;(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxypiperidine-3-carboxylic acid, also known as Boc-O-Benzyl-L-beta-homohydroxyproline dicyclohexylamine salt, is a chemical compound used in various scientific research applications. It is a derivative of proline, an amino acid, and is often used in peptide synthesis and other biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxypiperidine-3-carboxylic acid typically involves the protection of the hydroxyl group of L-beta-homohydroxyproline with a benzyl group, followed by the introduction of a Boc (tert-butoxycarbonyl) protecting group. The final product is then combined with dicyclohexylamine to form the salt. The reaction conditions usually involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include derivatives of this compound with different functional groups, which can be used for further biochemical studies.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxypiperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxypiperidine-3-carboxylic acid involves its interaction with various molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Boc-L-proline
- Boc-L-hydroxyproline
- Boc-L-beta-homoproline
Uniqueness
N-cyclohexylcyclohexanamine;(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxypiperidine-3-carboxylic acid is unique due to the presence of both the benzyl and Boc protecting groups, which provide stability and facilitate its use in peptide synthesis. Additionally, the dicyclohexylamine salt form enhances its solubility and ease of handling in various experimental conditions.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxypiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5.C12H23N/c1-18(2,3)24-17(22)19-10-14(16(20)21)9-15(11-19)23-12-13-7-5-4-6-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,14-15H,9-12H2,1-3H3,(H,20,21);11-13H,1-10H2/t14-,15+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOSTEAORHEILL-LIOBNPLQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)OCC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)OCC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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